molecular formula C15H20FNO2 B3075698 Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate CAS No. 1033756-46-5

Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate

Cat. No.: B3075698
CAS No.: 1033756-46-5
M. Wt: 265.32 g/mol
InChI Key: JJZRERDJXSZNIT-KGLIPLIRSA-N
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Description

Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate is a chiral cyclopentane derivative with a 4-fluorobenzylamino substituent and an ethyl ester group. Its molecular formula is C₁₅H₂₀FNO₂, and molecular weight is 265.32 g/mol . The compound is identified by multiple CAS numbers, including 1140972-21-9 and 1033755-81-5, depending on stereochemical and salt forms . It serves as a critical intermediate in pharmaceutical synthesis, particularly for chiral ligands or bioactive molecules, owing to its stereochemical rigidity and fluorine-enhanced bioavailability .

Properties

IUPAC Name

ethyl (1R,2S)-2-[(4-fluorophenyl)methylamino]cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-2-19-15(18)13-4-3-5-14(13)17-10-11-6-8-12(16)9-7-11/h6-9,13-14,17H,2-5,10H2,1H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZRERDJXSZNIT-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate typically involves a multi-step process. One common method starts with the preparation of the cyclopentanecarboxylate core, followed by the introduction of the fluorobenzylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorobenzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to pharmaceutical agents.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate involves its interaction with specific molecular targets. The fluorobenzylamino group is believed to play a key role in binding to target proteins or enzymes, thereby modulating their activity. The stereochemistry of the compound also influences its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of cyclopentane derivatives significantly impacts their physicochemical and biological properties. Key comparisons include:

Compound Name Configuration Key Substituent Molecular Weight (g/mol) CAS Number Key Applications
Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate (1R,2S) 4-Fluorobenzylamino 265.32 1140972-21-9 Drug intermediates, chiral ligands
Ethyl (1S,2R)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate (1S,2R) 4-Fluorobenzylamino 265.32 1033756-46-5 Stereochemical studies
Ethyl (1R,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate (1R,2S,S) (S)-1-Phenylethylamino 291.34 N/A Resolution via D-tartaric acid
Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate Hydrobromide (1S,2S,S) (S)-1-Phenylethylamino 368.27 (HBr salt) N/A Sodium ethoxide-mediated synthesis

Key Differences :

  • Stereochemical Influence : The (1R,2S) configuration in the target compound enhances enantiomeric purity in chiral resolutions compared to (1S,2R) or (1S,2S) isomers .
  • Substituent Effects: The 4-fluorobenzylamino group improves metabolic stability over non-fluorinated analogs (e.g., benzylamino derivatives) due to fluorine’s electronegativity and resistance to oxidation .
Functional Group Modifications

Variations in protecting groups or substituents alter reactivity and applications:

Compound Name Functional Group Molecular Weight (g/mol) CAS Number Key Properties
Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate tert-Butoxycarbonyl 291.34 1140972-29-7 Enhanced stability for peptide synthesis
Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate Carbobenzyloxy 291.30 1140972-27-5 Hydrogenolysis-labile protecting group
This compound 4-Fluorobenzylamino 265.32 1140972-21-9 Bioavailability in CNS drug candidates

Key Differences :

  • Protecting Groups: Boc and Cbz derivatives are preferred in stepwise syntheses due to orthogonal deprotection strategies, whereas the 4-fluorobenzylamino group is retained in final bioactive molecules .
  • Solubility: The 4-fluorobenzylamino derivative exhibits lower aqueous solubility compared to Boc/Cbz analogs but higher lipid membrane permeability .
Cyclopentane vs. Cyclopropane Analogs

Cyclopropane derivatives with similar substituents highlight ring-strain effects:

Compound Name Ring System Key Substituent Molecular Weight (g/mol) CAS Number Applications
Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate tosylate Cyclopropane Vinyl, Tosylate salt 327.40 1159609-95-6 Antiviral intermediates
This compound Cyclopentane 4-Fluorobenzylamino 265.32 1140972-21-9 Chiral building blocks

Key Differences :

  • Ring Strain : Cyclopropane derivatives (e.g., tosylate salt) exhibit higher reactivity due to ring strain, enabling rapid functionalization, whereas cyclopentane derivatives are more conformationally stable .
  • Melting Points : Cyclopropane analogs often have higher melting points (e.g., 136–138°C for the tosylate salt) compared to cyclopentane esters, which are typically oils .

Research Implications

  • Medicinal Chemistry: The 4-fluorobenzylamino group’s metabolic stability makes the compound a candidate for kinase inhibitors or GPCR-targeted therapies .
  • Asymmetric Catalysis : Its rigid cyclopentane scaffold is exploited in designing chiral ligands for enantioselective reactions .

Biological Activity

Introduction

Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate is a synthetic compound with potential therapeutic applications. Its structure features a cyclopentane ring substituted with a 4-fluorobenzylamino group, which may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Properties

  • Molecular Formula: C15H20FNO2
  • Molecular Weight: 265.32 g/mol
  • CAS Number: 1033756-46-5

Biological Activity Overview

This compound exhibits various biological activities that can be attributed to its structural features:

  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit protein kinases, which are crucial for cell signaling and regulation.
  • Antiviral Properties : Preliminary studies suggest that this compound could inhibit viral replication, particularly in the context of hepatitis C virus (HCV) by targeting the NS5B polymerase enzyme crucial for viral RNA synthesis .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exert neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.

Inhibition of HCV NS5B Polymerase

A study highlighted the efficacy of this compound in inhibiting HCV NS5B polymerase. The compound was administered in vitro, showing a significant reduction in viral load compared to control groups. This suggests its potential as a therapeutic agent against hepatitis C .

Protein Kinase Inhibition

Research has indicated that derivatives of this compound can inhibit protein kinases involved in cancer progression. A specific study demonstrated that the compound reduced the phosphorylation levels of key proteins in cancer cell lines, indicating its potential role as an anticancer agent .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
HCV NS5B InhibitionTargets viral RNA synthesis
Protein Kinase InhibitionReduces phosphorylation in cancer cells
Neuroprotective EffectsPotentially protects neuronal cellsEmerging Studies

Pharmacological Applications

The biological activities suggest several pharmacological applications:

  • Antiviral Therapy : Particularly for hepatitis C.
  • Cancer Treatment : As a potential chemotherapeutic agent targeting specific kinases.
  • Neuroprotection : Further studies needed to explore its efficacy in neurodegenerative conditions.

Q & A

Basic: What are the recommended synthetic routes for Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate, and how can stereochemical purity be ensured?

Category : Synthesis & Characterization
Answer :
The synthesis typically involves cyclopentanecarboxylate intermediates functionalized with fluorobenzylamine. A key step is the stereoselective introduction of the 4-fluorobenzylamino group at the (1R,2S) position. For example, fluorination methods using HF·pyridine and oxidation agents like mCPBA (meta-chloroperbenzoic acid) can be adapted from analogous cyclopentane derivatives . To ensure stereochemical purity:

  • Use chiral catalysts or auxiliaries during amination.
  • Employ HPLC with chiral columns (e.g., CHIRALCEL OJ-H) to verify enantiomeric excess, as demonstrated in similar cyclopentane ester syntheses .
  • Confirm configurations via 1^1H NMR coupling constants and 19^{19}F NMR shifts, which are sensitive to stereochemical environments .

Advanced: How do the stereochemical (1R,2S) configurations influence the compound’s reactivity in nucleophilic substitution reactions?

Category : Reaction Mechanism & Stereochemistry
Answer :
The (1R,2S) configuration creates a steric and electronic environment that directs nucleophilic attack. For instance:

  • The cyclopentane ring’s chair-like conformation positions the 4-fluorobenzylamino group in an axial or equatorial orientation, affecting accessibility.
  • Fluorine’s electron-withdrawing effect enhances the electrophilicity of adjacent carbons, as seen in fluorinated cyclohexene carboxylates .
  • Computational modeling (e.g., DFT) can predict reaction pathways by analyzing frontier molecular orbitals and transition states. Experimental validation via kinetic studies under varying temperatures and solvents is critical .

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Category : Analytical Chemistry
Answer :

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR are essential for confirming substituent positions and fluorine integration. For example, 19^{19}F NMR signals near δ –164 ppm indicate fluorine in an aromatic para position .
  • Mass Spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+Na+^+]) and fragmentation patterns to verify molecular weight .
  • X-ray Crystallography : Resolves absolute configuration, as applied to structurally related fluorophenyl cyclohexene carboxylates .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Category : Data Interpretation & Validation
Answer :
Discrepancies may arise from:

  • Solubility differences : Use standardized solvents (e.g., DMSO with controlled water content) to ensure consistent bioavailability.
  • Assay sensitivity : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric assays).
  • Metabolic stability : Perform liver microsome studies to assess degradation rates, as fluorinated compounds often exhibit unique metabolic profiles .
  • Statistical rigor : Apply multivariate analysis to account for batch effects or plate-to-plate variability.

Basic: What are the key stability considerations for storing this compound?

Category : Material Stability
Answer :

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group.
  • Light sensitivity : Protect from UV exposure, as fluorobenzyl groups may undergo photodegradation.
  • Humidity control : Use desiccants to avoid moisture-induced racemization at the chiral centers .

Advanced: What strategies optimize enantioselective synthesis yields for scaled-up production in academic labs?

Category : Process Chemistry
Answer :

  • Catalyst screening : Test chiral ligands (e.g., binaphthyl derivatives) to enhance enantiomeric excess, as shown in asymmetric indene carboxylate syntheses .
  • Solvent optimization : Polar aprotic solvents (e.g., dichloroethane) improve reaction rates and selectivity.
  • Flow chemistry : Continuous flow systems reduce side reactions and improve heat transfer for exothermic steps .

Basic: How does the 4-fluorobenzyl group impact the compound’s physicochemical properties compared to non-fluorinated analogs?

Category : Structure-Property Relationships
Answer :

  • Lipophilicity : Fluorine increases logP values, enhancing membrane permeability.
  • Metabolic stability : The C–F bond resists oxidative degradation, prolonging half-life in biological systems .
  • Electronic effects : Fluorine’s electronegativity alters pKa values of adjacent amine groups, affecting solubility and reactivity .

Advanced: What computational tools are effective for predicting this compound’s interactions with biological targets?

Category : Molecular Modeling
Answer :

  • Docking simulations : Software like AutoDock Vina models binding affinities to receptors, leveraging the compound’s rigid cyclopentane core for pose prediction.
  • MD simulations : GROMACS or AMBER can simulate dynamic interactions, highlighting conformational changes upon target binding.
  • QSAR models : Train models using fluorinated cycloalkane datasets to predict ADMET properties .

Basic: What safety protocols are critical when handling this compound in the lab?

Category : Laboratory Safety
Answer :

  • Ventilation : Use fume hoods to avoid inhalation of fluorinated vapors.
  • PPE : Nitrile gloves and safety goggles are mandatory; fluorine-containing compounds can cause severe irritation.
  • Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines for halogenated waste .

Advanced: How can researchers design SAR studies to explore the role of the cyclopentane ring in modulating biological activity?

Category : Structure-Activity Relationships (SAR)
Answer :

  • Ring substituent variation : Synthesize analogs with methyl, hydroxyl, or carboxyl groups at different ring positions.
  • Conformational analysis : Use NOESY NMR or X-ray crystallography to correlate ring puckering with activity .
  • Biological assays : Test analogs against target enzymes (e.g., proteases) to identify critical steric or electronic interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate

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